molecular formula C10H14N4O B6810442 N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide

N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide

Cat. No.: B6810442
M. Wt: 206.24 g/mol
InChI Key: VCCXDZJUDFLFIQ-UHFFFAOYSA-N
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Description

N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide is a compound that features a bicyclic hexane structure fused with a triazole ring. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-14-5-11-9(13-14)10(15)12-8-3-6-2-7(6)4-8/h5-8H,2-4H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCXDZJUDFLFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(=O)NC2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites more effectively, potentially leading to tighter binding and increased efficacy .

Comparison with Similar Compounds

Similar Compounds

    Crispatene: A natural product with a similar bicyclic structure.

    Cycloeudesmol: Another natural product with bioactive properties.

    Laurinterol: Known for its potent bioactivities.

Uniqueness

What sets N-(3-bicyclo[3.1.0]hexanyl)-1-methyl-1,2,4-triazole-3-carboxamide apart from these similar compounds is its triazole ring, which adds a unique dimension to its chemical reactivity and potential applications. This makes it a valuable compound for further research and development in various scientific fields.

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